REACTION_SMILES
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[K+:5].[N+:1](=[O:2])([O-:3])[O-:4].[O:6]1[CH2:7][CH2:8][C:9](=[O:16])[c:10]2[cH:11][cH:12][cH:13][cH:14][c:15]21>>[N+:1](=[O:2])([O-:4])[c:14]1[cH:13][cH:12][cH:11][c:10]2[c:15]1[O:6][CH2:7][CH2:8][C:9]2=[O:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCOc2ccccc21
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Name
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Type
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product
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Smiles
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O=C1CCOc2c1cccc2[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |